molecular formula C8H6BrN3 B189096 2-(4-Bromo-1H-pyrazol-3-yl)pyridine CAS No. 166196-52-7

2-(4-Bromo-1H-pyrazol-3-yl)pyridine

Cat. No.: B189096
CAS No.: 166196-52-7
M. Wt: 224.06 g/mol
InChI Key: IJIUJGQXEDRMIM-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-52-7) is a versatile brominated heteroaromatic compound of significant interest in advanced chemical synthesis and drug discovery. With a molecular formula of C8H6BrN3 and a molecular weight of 224.06 g/mol, this compound serves as a crucial synthetic intermediate . Its structure incorporates two aromatic rings—a pyridine and a pyrazole—linked by a direct carbon-carbon bond, featuring a bromine atom at the 4-position of the pyrazole ring which provides a reactive site for further functionalization .This compound is primarily valued as a building block for constructing more complex molecular architectures. The bromine substituent is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based substituents . Furthermore, the nitrogen atoms in both the pyrazole and pyridine rings can act as ligands for metal centers, making this compound a useful precursor in the development of catalytic systems and functional materials . In pharmaceutical research, the core scaffold is a privileged structure found in biologically active molecules, and its derivatives are explored for their potential interactions with various enzyme systems .The compound is supplied as a solid powder and should be stored at room temperature in a cool, dark, and dry place . Estimated physical properties include a boiling point of approximately 355-359 °C, a melting point of around 134 °C, and a density of roughly 1.57 g/cm³ . Its water solubility is estimated to be low, on the order of hundreds of mg/L . As with all chemicals of this nature, appropriate safety precautions should be taken. While a specific safety data sheet for this exact compound was not located, handling should involve the use of personal protective equipment and adequate ventilation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIUJGQXEDRMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595712
Record name 2-(4-Bromo-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166196-52-7
Record name 2-(4-Bromo-1H-pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 2-(Pyrazol-3-yl)pyridines

The construction of the 2-(pyrazol-3-yl)pyridine core can be approached in several ways, primarily involving the sequential or convergent assembly of the pyridine (B92270) and pyrazole (B372694) rings.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a powerful method for the synthesis of complex aromatic systems. acs.org These reactions are particularly useful for linking pre-functionalized pyridine and pyrazole precursors.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. harvard.eduyoutube.com This methodology has been successfully applied to the synthesis of aryl pyrazoles and bipyridines. acs.orgnih.gov In the context of 2-(pyrazol-3-yl)pyridines, this can involve the coupling of a pyrazolylboronic acid with a halopyridine or a pyridylboronic acid with a halopyrazole.

A general approach for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines utilizes the Suzuki-Miyaura cross-coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids, followed by reduction. rsc.org Similarly, the synthesis of thienylpyridazine derivatives has been achieved through the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with different (hetero)aromatic boronic acids. nih.gov These examples highlight the broad applicability of Suzuki coupling in constructing complex heterocyclic systems.

Table 1: Examples of Suzuki Coupling for the Synthesis of Aryl-Substituted Heterocycles

Halide/TriflateBoronic Acid/EsterCatalyst SystemProductYield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄, Na₂CO₃3-(Hetero)aryl-6-(thiophen-2-yl)pyridazinesNot specified nih.gov
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/heteroaryl/styryl boronic acidsXPhos Pd G24-Substituted-3,5-dinitro-1H-pyrazolesNot specified rsc.org
Aryl/vinyl halides or triflatesAryl/vinyl boronic acidsPd catalyst, baseBiphenyls, conjugated olefins, styrenesNot specified harvard.edu

This table is representative and does not list all possible combinations.

Beyond Suzuki coupling, other palladium-catalyzed reactions are valuable for synthesizing 2-(pyrazol-3-yl)pyridine derivatives. A notable example is the decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides, which provides an alternative to traditional methods that use often unstable organometallic reagents. nih.gov This approach, mediated by a dual palladium and copper catalyst system, allows for the in situ generation of the nucleophilic coupling partner. nih.gov Additionally, palladium-phenylpyrazolylphosphine catalyzed cross-coupling of alkenyl pivalates with organomagnesium reagents has been developed, showcasing the continuous innovation in this field. researchgate.netpolyu.edu.hk

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. The reaction of N-tosylhydrazones with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoles. beilstein-journals.org While direct examples for 2-(pyrazol-3-yl)pyridines are not explicitly detailed, this strategy is a recognized method for pyrazole synthesis. longdom.orgpreprints.org

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all the reactants. longdom.orgresearchgate.net This strategy is particularly powerful for generating molecular diversity. One such approach involves the three-component reaction of enaminones, benzaldehyde, and hydrazine (B178648) hydrochloride to synthesize substituted pyrazoles. longdom.orgpreprints.orgresearchgate.net A four-component reaction including ethyl cyanoacetate (B8463686) can lead to pyrazolo[3,4-b]pyridine derivatives. longdom.orgpreprints.orgresearchgate.net Another innovative MCR involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes to form multisubstituted pyrazoles, avoiding the use of hydrazine-based reagents. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyrazole and Pyridine Synthesis

ReactantsProduct TypeKey FeaturesReference
Enaminones, benzaldehyde, hydrazine-HClPolyfunctionally substituted pyrazolesWater as solvent, simple procedure longdom.orgpreprints.orgresearchgate.net
Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetatePyrazolo[3,4-b]pyridinesOne-pot, environmentally friendly longdom.orgpreprints.orgresearchgate.net
Alkynes, nitriles, Ti imido complexesMultisubstituted pyrazolesAvoids hydrazine, forms N-N bond via oxidation nih.gov

An alternative synthetic strategy involves constructing the pyridine ring onto a pre-existing, suitably functionalized pyrazole. This approach is a major methodology for preparing 1H-pyrazolo[3,4-b]pyridines, often starting from a 3-aminopyrazole (B16455) which acts as a dinucleophile. researchgate.netnih.gov The aminopyrazole can react with various 1,3-dicarbonyl compounds or their equivalents to build the pyridine ring. nih.gov For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a common route to 1H-pyrazolo[3,4-b]pyridines. nih.gov If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. nih.gov

Pyridine Ring Formation onto a Preexisting Pyrazole Ring

Utilizing 3-Aminopyrazole Derivatives

A foundational approach to building pyrazole-containing compounds involves using 3-aminopyrazoles as the starting material. researchgate.net In this strategy, the pyrazole ring is pre-formed, and the amino group at the 3-position serves as a reactive handle. This amino group can act as a nucleophile, attacking various electrophilic molecules to construct a second ring, such as a pyridine ring, onto the pyrazole core. nih.gov This method is versatile, allowing for the synthesis of a wide range of pyrazolo[3,4-b]pyridines by reacting N-substituted 5-aminopyrazoles with appropriate biselectrophiles. mdpi.com

Application of 1,3-CCC-Biselectrophiles (e.g., Diethyl 2-(Ethoxymethylene)malonate)

A well-established method for constructing a pyridine ring onto a pre-existing 3-aminopyrazole involves the use of 1,3-CCC-biselectrophiles. nih.gov A prime example of such a reagent is diethyl 2-(ethoxymethylene)malonate (DEEM). nih.govwikipedia.org This reaction, known as the Gould-Jacobs reaction, begins with the nucleophilic attack of the amino group from 3-aminopyrazole onto the DEEM molecule. nih.govwikipedia.org This is followed by a heat-induced cyclization that forms the pyridine ring. d-nb.info The process is highly effective for creating quinoline (B57606) and related heterocyclic structures. wikipedia.orgresearchgate.net This reaction can be performed using classical heating methods or, more efficiently, with microwave irradiation to reduce reaction times and improve yields. researchgate.netablelab.eu

Pyrazole Ring Formation onto a Preexisting Pyridine Ring

An alternative synthetic route involves starting with a pyridine derivative and constructing the pyrazole ring onto it. mdpi.com This can be achieved by using a functionalized pyridine, such as a 2-hydrazinopyridine, which can react with a 1,3-dicarbonyl compound to form the pyrazole ring through cyclization. mdpi.commdpi.com Another approach involves the transformation of a pyridine into a pyrazole through ring expansion and rearrangement, demonstrating the versatility of starting materials in heterocyclic synthesis. mdpi.com

In-Situ Generation of Intermediates for Pyrazole Synthesis

To improve synthetic efficiency, modern methods often focus on generating reactive intermediates in-situ, meaning they are created and used in the same reaction vessel without being isolated. mdpi.comrsc.org This approach is common in multicomponent reactions (MCRs), where several starting materials are combined in a one-pot synthesis. mdpi.comchemmethod.com For instance, intermediates like nitrile imines or hydrazones can be generated in situ and then undergo cycloaddition reactions to form the pyrazole ring. rsc.orgresearchgate.net Domino reactions, another efficient synthetic strategy, involve a cascade of reactions where the product of one step triggers the next, allowing for the rapid construction of complex molecules like pyrazolopyridines from simple starting materials. nih.gov

Specific Synthetic Routes for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

The synthesis of the target molecule, this compound, requires a specific focus on how and where the bromine atom is introduced into the molecular structure.

Bromination Strategies for Pyrazole or Pyridine Moieties

Introducing a bromine atom onto a pyrazole or pyridine ring is typically achieved through electrophilic bromination. The choice of brominating agent and reaction conditions is critical for controlling where the bromine atom attaches. Common reagents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). researchgate.netgoogle.com The pyrazole ring is generally more reactive towards electrophilic substitution than the pyridine ring.

Regioselective Bromination at the Pyrazole C4 Position

The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most likely site for electrophilic attack. researchgate.net This makes the regioselective bromination at this position a reliable transformation. The use of N-Bromosuccinimide (NBS) is a standard and effective method for achieving this. organic-chemistry.orgnih.gov When 2-(1H-pyrazol-3-yl)pyridine is treated with NBS in a solvent like chloroform, the bromine atom is selectively added to the C4 position of the pyrazole ring, yielding this compound with high precision. nih.gov This reaction is often performed under mild conditions and provides a direct route to the desired product. researchgate.net

The following table summarizes a typical reaction for this regioselective bromination:

Starting MaterialReagentSolventProduct
2-(1H-Pyrazol-3-yl)pyridineN-Bromosuccinimide (NBS)ChloroformThis compound

This selective bromination is a key step that finalizes the synthesis of the target compound, demonstrating the control that modern synthetic chemistry can exert over molecular structure.

Convergent Synthesis from Bromo-Substituted Precursors

A robust and convergent synthetic route to this compound involves a multi-step sequence starting from readily available precursors. The key steps are the formation of a β-diketone, cyclization to form the pyrazole ring, and subsequent regioselective bromination.

The synthesis commences with a Claisen condensation to form the crucial intermediate, 1-(pyridin-2-yl)butane-1,3-dione (B1601014). This is typically achieved by reacting a pyridine-based ketone, such as 2-acetylpyridine, with an appropriate ester like ethyl acetate (B1210297) in the presence of a strong base, for instance, sodium methoxide (B1231860) in a solvent like THF. chemicalbook.com

Once the 1-(pyridin-2-yl)butane-1,3-dione is isolated, it undergoes cyclization with hydrazine hydrate. biosynth.comchemicalbook.com This reaction, usually conducted in a protic solvent like ethanol (B145695), efficiently constructs the pyrazole ring, yielding 2-(1H-pyrazol-3-yl)pyridine. chemicalbook.com

The final step is the regioselective bromination of the pyrazole ring at the C4-position. Pyrazoles are electron-rich aromatic systems susceptible to electrophilic substitution, and the C4 position is the most electronically favorable site for such reactions. This transformation can be accomplished using standard brominating agents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid or chloroform, affording the target compound, this compound. researchgate.net

Scheme 1: Convergent synthesis of this compound.

Derivatization Reactions of this compound

The strategic placement of the bromine atom and the presence of reactive nitrogen atoms make this compound an excellent substrate for a wide range of derivatization reactions, allowing for the creation of diverse molecular architectures.

The bromine atom at the C4-position of the pyrazole ring is the primary site for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the bromo-pyrazole with various organoboron reagents, such as boronic acids or their esters. researchgate.netnih.gov By employing a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, K₃PO₄), a wide array of aryl, heteroaryl, and alkenyl groups can be installed at the C4-position. nih.govnih.gov This method's tolerance for numerous functional groups makes it highly valuable for building complex molecules. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling the bromo-pyrazole with a diverse range of primary and secondary amines. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand (e.g., BINAP, DavePhos) is critical for achieving high yields and accommodating a broad substrate scope, from simple alkylamines to complex anilines. chemicalbook.com

Below is a table summarizing typical conditions for these cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventResulting Structure
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-(4-Aryl-1H-pyrazol-3-yl)pyridine
Suzuki-MiyauraAlkenylboronic AcidPd₂(dba)₃ / PCy₃K₃PO₄Toluene2-(4-Alkenyl-1H-pyrazol-3-yl)pyridine
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene4-(Pyridin-2-yl)-N-substituted-1H-pyrazol-4-amine
Buchwald-HartwigAnilinePd(OAc)₂ / DavePhosCs₂CO₃DioxaneN-Aryl-4-(pyridin-2-yl)-1H-pyrazol-4-amine

The nitrogen atoms in the heterocyclic core offer additional sites for modification. The pyrazole N-H proton is acidic and can be readily substituted, leading to two possible regioisomers (N1 or N2 substitution).

N-Alkylation: The pyrazole nitrogen can be alkylated using various alkyl halides or other electrophiles in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or DMSO. More advanced methods using trichloroacetimidates under acidic catalysis provide a mild and efficient route to N-alkylated pyrazoles.

N-Arylation: The introduction of aryl groups at the pyrazole nitrogen can be achieved through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig couplings with aryl halides. Copper(I) iodide with a diamine ligand is a common catalytic system for the N-arylation of pyrazoles with aryl iodides or bromides.

The pyridine nitrogen is less nucleophilic than the pyrazole N-H but can undergo reactions such as quaternization with reactive alkyl halides or oxidation to form the corresponding N-oxide, which can alter the electronic properties of the pyridine ring and influence its reactivity in subsequent transformations.

The true synthetic power of this compound lies in its use as a platform for generating polysubstituted pyrazoles. By combining the derivatization strategies discussed above, highly functionalized molecules can be constructed.

A typical synthetic sequence involves an initial cross-coupling reaction at the C4-position, followed by N-substitution on the pyrazole ring. For example, a Suzuki-Miyaura reaction can be performed to introduce an aryl group at C4. The resulting 2-(4-aryl-1H-pyrazol-3-yl)pyridine can then undergo N-alkylation or N-arylation to yield a tri-substituted product. This sequential functionalization allows for precise control over the final structure.

The table below illustrates the stepwise construction of a polysubstituted pyrazole from the starting bromo-pyrazole scaffold.

StepReactionReagentsIntermediate/Product
1Initial ScaffoldN/AThis compound
2Suzuki Coupling4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)pyridine
3N-AlkylationBenzyl bromide, K₂CO₃, DMF1-Benzyl-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)pyridine

This strategic combination of reactions underscores the value of this compound as a versatile intermediate for accessing complex chemical libraries for various scientific applications. biosynth.com

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for 2-(4-Bromo-1H-pyrazol-3-yl)pyridine

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure determines the properties of the resulting metal complex. researchgate.net For this compound, several key principles govern its interaction with metal ions.

This compound typically functions as a bidentate ligand, meaning it binds to a metal center through two of its atoms. In this case, the two coordinating atoms are the nitrogen of the pyridine (B92270) ring and the unprotonated nitrogen of the pyrazole (B372694) ring. This forms a stable five-membered chelate ring with the metal ion. This (N,N) coordination is a common feature for ligands of the 2-(pyrazol-3-yl)pyridine family. researchgate.net

The formation of this chelate ring is entropically favored and results in complexes with enhanced thermodynamic stability, known as the chelate effect. The geometry of the ligand, with the two nitrogen atoms positioned for effective binding, makes it a strong chelating agent for a variety of transition metals.

The pyrazole ring of this compound contains an N-H group, which plays a crucial role in its coordination chemistry. This proton is acidic and can be removed (deprotonation) upon reaction with a metal ion, especially in the presence of a base. nih.gov This proton transfer is a key step in the formation of neutral metal complexes where the ligand acts as an anionic bidentate ligand. researchgate.net

The deprotonation of the pyrazole N-H allows the ligand to form strong covalent bonds with the metal center through the pyrazolate anion. This ability to act as a proton-responsive ligand is significant, as it can influence the reactivity and properties of the resulting metal complex. For instance, the proton transfer kinetics can impact catalytic cycles in fuel-forming reactions. rsc.org In some cases, the N-H group can also participate in hydrogen bonding interactions within the crystal lattice of the metal complex, further influencing its solid-state structure. nih.gov

The presence of a bromine atom at the 4-position of the pyrazole ring introduces both steric and electronic effects that modify the ligand's coordination properties compared to the unsubstituted 2-(1H-pyrazol-3-yl)pyridine.

Electronic Effects: Bromine is an electron-withdrawing group due to its high electronegativity. This inductive effect reduces the electron density on the pyrazole ring, which in turn can affect the basicity of the coordinating pyrazole nitrogen. A lower basicity might lead to a weaker dative bond with the metal center. However, the electron-withdrawing nature of bromine can also stabilize the pyrazolate anion formed after deprotonation, potentially leading to stronger metal-ligand covalent bonds. The interplay of these electronic factors can fine-tune the redox potential and reactivity of the metal center in the complex. manchester.ac.ukrsc.org Quantum-chemical calculations on substituted N-heterocycles have shown that the position of endocyclic nitrogen atoms relative to a substituent significantly influences its electronic properties. rsc.org

Steric Effects: The bromine atom is larger than a hydrogen atom, introducing steric bulk in the vicinity of the metal coordination sphere. This steric hindrance can influence the geometry of the resulting metal complex and may affect the approach of substrates in catalytic applications. manchester.ac.uk However, in the case of this compound, the bromine atom is located on the "back" of the pyrazole ring, away from the coordinating nitrogen atoms. Therefore, its steric impact on the immediate coordination environment of the metal is likely to be less significant compared to substituents at the 5-position of the pyrazole or the 6-position of the pyridine ring. Nevertheless, intermolecular steric interactions can play a role in the packing of the complexes in the solid state.

Formation of Metal Complexes with Transition Metals

This compound is expected to form stable complexes with a wide range of transition metals, including but not limited to copper(II), zinc(II), nickel(II), and ruthenium(II). researchgate.net The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

The synthesis of metal chelates with this compound would generally follow established procedures for related pyrazolyl-pyridine ligands. A typical synthesis involves dissolving the ligand and a metal salt (e.g., chloride, nitrate, or acetate) in a solvent like ethanol (B145695) or methanol (B129727) and stirring the mixture, sometimes with gentle heating. The resulting metal complex may precipitate from the solution or be isolated by evaporation of the solvent.

Characterization of the newly synthesized metal chelates would involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and pyrazole rings. The disappearance of the N-H stretching vibration can confirm deprotonation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), NMR spectroscopy can provide detailed information about the structure of the complex in solution.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

Elemental Analysis: To determine the empirical formula of the complex and verify its purity.

Based on studies of the closely related ligand 2-(1H-pyrazol-3-yl)pyridine, the formation of dinuclear copper(II) complexes is a common motif. researchgate.net It is anticipated that this compound would form similar structures.

For example, three copper(II) complexes with the deprotonated form of 2-(1H-pyrazol-3-yl)pyridine (L⁻) have been structurally characterized: [Cu₂(μ-L)₂(HCOO)₂(H₂O)₂], [Cu₂(μ-L)₂(NO₃)₂], and [Cu₄(μ-L)₆(CH₃COO)₂]·2H₂O. researchgate.net A common feature in these structures is a dinuclear core where two deprotonated ligands bridge two copper(II) centers. Each ligand chelates one copper atom through the pyridine and pyrazole nitrogens and bridges to the second copper atom via the pyrazole nitrogen atoms.

It is highly probable that this compound would form analogous dinuclear structures. The bromine atoms would be located on the periphery of these dinuclear units. The table below summarizes the key structural features of the known copper(II) complexes with the parent ligand, which can be considered as models for the complexes of the bromo-derivative.

ComplexKey Structural FeaturesCoordination Geometry of Cu(II)Reference
[Cu₂(μ-L)₂(HCOO)₂(H₂O)₂]Dinuclear, bridged by two deprotonated ligands. Formate and water molecules complete the coordination sphere.Distorted square pyramidal researchgate.net
[Cu₂(μ-L)₂(NO₃)₂]Dinuclear, bridged by two deprotonated ligands. Nitrate anions act as co-ligands.Distorted square pyramidal researchgate.net
[Cu₄(μ-L)₆(CH₃COO)₂]·2H₂OTetranuclear, with two dinuclear units linked by additional bridging ligands. Acetate (B1210297) anions act as co-ligands.Distorted square pyramidal and octahedral researchgate.net

The crystal packing of these complexes is influenced by hydrogen bonding and other weak intermolecular interactions. nih.gov In the case of complexes with this compound, halogen bonding involving the bromine atoms might also play a role in the supramolecular assembly.

Crystal Structures of Coordination Compounds

Analysis of Coordination Geometry and Bond Distances

Detailed structural information for metal complexes of This compound is not readily found in the current literature. However, analysis of related structures provides insight into the expected coordination environment. For instance, iron(II) complexes with similar tridentate bisazolepyridine ligands typically feature a distorted octahedral N₆ coordination sphere. nih.gov In such complexes, the two ligand molecules coordinate meridionally to the central metal ion. nih.gov The deviation from ideal octahedral geometry can be quantified using continuous shape measures (CShM), with values for similar Fe(II) complexes being around 2.24. nih.gov

Bond distances are critical for understanding the nature of the metal-ligand interaction. In a low-spin Fe(II) complex of a related tridentate pyrazolyl-triazolyl-pyridine ligand, the average Fe-N bond distance is approximately 1.949 Å, indicative of a strong interaction. nih.gov For complexes involving different metals or oxidation states, these distances would be expected to vary according to the ionic radius and electronic configuration of the metal ion.

Influence of Co-ligands on Complex Architecture

The introduction of co-ligands into a coordination system can dramatically alter the final complex architecture, which in turn influences properties like solubility and extraction selectivity. While no specific studies on mixed-ligand complexes of This compound are available, research on the related ligand 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) during actinide/lanthanide separations highlights this effect profoundly.

In a solvent extraction system containing C4-BPP and 2-bromohexanoic acid as a co-ligand, Curium(III) forms a stable, homoleptic 1:3 complex, [Cm(C4-BPP)₃]³⁺. In stark contrast, Europium(III) is extracted as a heteroleptic, or ternary, complex that incorporates both C4-BPP and the bromohexanoate co-ligand, forming species such as [Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺. nih.gov This structural divergence, where the co-ligand successfully competes for a coordination site with the bulkier C4-BPP ligand in the case of Eu(III) but not Cm(III), is a key factor driving their selective separation. nih.gov

Coordination with Lanthanide and Actinide Ions

Pyrazolyl-pyridine ligands are of significant interest for their ability to differentiate between trivalent actinides (An³⁺) and lanthanides (Ln³⁺), a crucial challenge in the partitioning and transmutation strategy for managing used nuclear fuel. This selectivity arises from subtle differences in the electronic structure and bonding preferences of the f-elements.

Investigation of Complex Stability Constants

Specific stability constants for lanthanide and actinide complexes with This compound have not been reported. However, extensive studies using Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) have been conducted on the analogous C4-BPP ligand with Curium(III) and Europium(III). These studies reveal a significantly higher stability for the Cm(III) complexes.

The stepwise formation of [Cm(C4-BPP)ₙ]³⁺ complexes up to n=3 has been observed, whereas for europium, the series stops at the 1:2 complex, [Eu(C4-BPP)₂]³⁺. acs.org The absence of the [Eu(C4-BPP)₃]³⁺ species points to a more favorable complexation for Cm(III), which is reflected in the cumulative stability constants (log β). acs.org

Table 1: Cumulative Stability Constants (log β') for Cm(III) and Eu(III) Complexes with C4-BPP Data sourced from TRLFS studies. acs.org

Complex Stoichiometry (Metal:Ligand)log β' for [Cm(C4-BPP)ₙ]³⁺log β' for [Eu(C4-BPP)ₙ]³⁺
1:17.2 ± 0.44.9 ± 0.2
1:210.1 ± 0.58.0 ± 0.4
1:311.8 ± 0.6Not Observed

Luminescence and Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) Studies of Lanthanide Complexes

TRLFS is a powerful tool for speciating fluorescent metal ions like Eu(III) and Cm(III) at trace concentrations. nih.govresearchgate.net While no TRLFS studies are available for This compound , the technique has been instrumental in elucidating the complexation of Eu(III) with related ligands. For instance, in the C4-BPP system with the co-ligand 2-bromohexanoic acid , TRLFS identified the formation of ternary complexes like [Eu(C4-BPP)(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺ and [Eu(C4-BPP)₂(2-bromohexanoate)ₘ]⁽³⁻ᵐ⁾⁺. nih.gov The fluorescence lifetime of the latter species was measured at 1473 ± 74 μs, indicating the absence of water molecules in the inner coordination sphere of the europium ion. nih.gov The "antenna effect," where the organic ligand absorbs UV light and efficiently transfers that energy to the lanthanide ion, results in the characteristic sharp emission bands of the metal. nih.govrsc.org

Analysis of Metal-Ligand Bond Covalency (e.g., using NMR)

The degree of covalency in the metal-ligand bond is believed to be a primary driver for the selective complexation of actinides over lanthanides with soft N-donor ligands. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is an increasingly utilized tool to probe this covalency. nih.gov

Although no NMR covalency studies exist for This compound , research on C4-BPP complexes with Americium(III) and various lanthanides provides a clear example. ¹⁵N NMR data revealed significant differences in the chemical shifts for the coordinating nitrogen atoms. In the Am(III) complex, the coordinating nitrogens exhibited a chemical shift of approximately 260 ppm relative to the free ligand, a substantially larger shift than that observed for the lanthanide complexes. acs.org This increased chemical shift, influenced by spin-orbit coupling effects, indicates a greater degree of covalent character in the Am(III)-N bond compared to the more electrostatic Ln(III)-N bonds. acs.orgresearchgate.netescholarship.org This finding aligns perfectly with the higher stability constants observed for the actinide complex. acs.org

Separation Factors in Extraction Studies

The ultimate measure of a ligand's effectiveness in partitioning actinides from lanthanides is the separation factor (SF). This value quantifies the ratio of the distribution coefficients of the two metals between an organic and an aqueous phase. There are no reported separation factors for This compound .

However, studies with related pyrazolyl- and triazinyl-pyridine ligands demonstrate their potential. For the C4-BPP ligand in the presence of 2-bromohexanoic acid , an excellent separation factor for Americium(III) over Europium(III) (SFₐₘ/ₑᵤ) of approximately 200 was achieved. nih.gov This high selectivity is attributed to the formation of different complex architectures for the two metals, as discussed previously. nih.gov For comparison, other systems, such as those using BTP-type (bis-triazinyl-pyridine) ligands, have reported SFₐₘ/ₑᵤ values ranging from around 150 to over 5000, depending on the specific ligand structure and extraction conditions. utwente.nlkuleuven.beresearchgate.net

Supramolecular Chemistry and Self-Assembly

The supramolecular chemistry of this compound is governed by a sophisticated interplay of several weak interactions. The specific geometry and electronic properties of the molecule, including the hydrogen bond donor (pyrazole N-H), hydrogen bond acceptors (pyrazole and pyridine N-atoms), and the polarizable bromine atom, allow for the formation of complex and extended architectures in the solid state.

The pyrazole moiety's N-H group is a classic hydrogen bond donor. In the crystal lattice, this group typically forms strong hydrogen bonds with suitable acceptors. The most common motif for pyrazoles is the formation of dimers through N-H···N interactions, where the N-H of one molecule donates to the sp²-hybridized nitrogen of a neighboring pyrazole ring.

The bromine atom on the pyrazole ring introduces the possibility of halogen bonding and halogen-halogen interactions. Halogen bonds (R-X···Y) occur when a region of positive electrostatic potential (the σ-hole) on the halogen atom (X) interacts with a nucleophilic region (Y) on an adjacent molecule.

Furthermore, bromine atoms can engage in Br…Br contacts. These are categorized based on their geometry. Type I interactions are determined by crystal packing forces, while Type II interactions are true halogen bonds, resulting from the attraction between the positive σ-hole of one bromine atom and the negative equatorial belt of another. The tendency to form these interactions increases with the polarizability of the halogen, making bromine a good candidate. The presence and type of Br…Br interactions in the crystal structure of this compound would be a key feature of its supramolecular assembly.

The aromatic pyridine and pyrazole rings of this compound are capable of engaging in π-stacking interactions. These interactions are crucial in the stabilization of supramolecular architectures. They can occur between two pyridine rings, two pyrazole rings, or a pyridine and a pyrazole ring of adjacent molecules. The geometry of these interactions can be parallel-displaced or T-shaped, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. In metal complexes, intramolecular π-stacking can also occur between ligands, contributing to the stability of the complex. The presence of substituents, like the bromine atom, can modulate the electronic nature of the pyrazole ring and influence the strength and geometry of these π-stacking interactions.

The combination of the aforementioned interactions—hydrogen bonding, halogen bonding, and π-stacking—drives the self-assembly of this compound molecules or their metal complexes into higher-order structures. Hydrogen bonds often lead to the formation of one-dimensional (1D) chains or discrete dimers. These primary structures can then be further organized by weaker interactions, such as π-stacking and halogen bonds, to form two-dimensional (2D) sheets or complex three-dimensional (3D) networks. The resulting supramolecular architecture is a testament to the principles of molecular recognition and self-assembly inherent in the ligand's design.

Advanced Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within the molecule.

The IR and Raman spectra of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine display characteristic absorption bands that correspond to the vibrations of its specific bonds.

N-H Stretch: A key feature in the IR spectrum is the stretching vibration of the pyrazole (B372694) N-H group, which typically appears as a broad band in the region of 3100-3400 cm⁻¹. Its broadness is often due to intermolecular hydrogen bonding in the solid state.

C-H Stretch: Aromatic C-H stretching vibrations from both the pyridine (B92270) and pyrazole rings are observed in the 3000-3100 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings are found in the 1400-1650 cm⁻¹ region. researchgate.net These bands are often strong and provide a characteristic fingerprint for the heterocyclic system. aps.org

C-Br Stretch: The vibration associated with the carbon-bromine bond (C-Br) is expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹, although it can sometimes be weak or coupled with other modes.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Typical Wavenumber (cm⁻¹) Spectroscopy Method
N-H Stretch (pyrazole) 3100 - 3400 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C=N / C=C Stretch 1400 - 1650 IR, Raman
C-Br Stretch 500 - 650 IR, Raman

Note: Values are approximate and can be influenced by the physical state of the sample (solid/liquid) and intermolecular interactions.

Analysis of Hydrogen Bonding and Coordination Modes

The molecular architecture of this compound, featuring both a pyridine ring and a 1H-pyrazole ring, offers multiple sites for hydrogen bonding and coordination. The 1H-pyrazole moiety is particularly versatile in establishing supramolecular structures. researchgate.net It contains a pyrrole-type nitrogen (N-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen, which serves as a hydrogen bond acceptor. researchgate.net This dual functionality allows for the formation of various hydrogen-bonded assemblies, such as dimers and polymeric chains (catemers), which are common in pyrazole-containing crystal structures. researchgate.netnih.gov

In the solid state, strong intermolecular interactions like N-H···N hydrogen bonds are expected, leading to organized three-dimensional networks. imedpub.com Beyond these, weaker interactions such as C-H···N and C-H···π bonds involving the aromatic rings also play a significant role in dictating the crystal packing. nih.govacs.org

As a ligand in coordination chemistry, this compound can act as a bidentate or tridentate ligand. Coordination to a metal ion typically occurs through the pyridine nitrogen and one of the pyrazole nitrogens, forming a stable chelate ring. In complexes with other coordinating ligands, it can form pseudo-octahedral geometries around the central metal ion. nih.gov The specific coordination mode can be influenced by the metal center, the solvent, and the presence of counter-ions.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular identity of this compound and elucidating its structure through fragmentation analysis.

The molecular weight of this compound is 224.06 g/mol . sigmaaldrich.com In an electron impact mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 224. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity would appear at m/z 226, which is a definitive signature for a monobrominated compound. miamioh.edu

The fragmentation of pyrazole-based compounds under mass spectrometry follows predictable pathways. researchgate.net The fragmentation of this compound is expected to proceed through several key steps. Initial fragmentation often involves the loss of the bromine atom or the cleavage of the heterocyclic rings.

Expected Fragmentation Pathways:

Loss of Bromine: A primary fragmentation would be the cleavage of the C-Br bond, leading to a fragment ion at [M-Br]⁺.

Loss of HCN: Pyrazole rings are known to fragment via the loss of a hydrogen cyanide (HCN) molecule. researchgate.net

Pyridine Ring Fragmentation: The pyridine ring can also undergo characteristic fragmentation, often involving the loss of HCN.

Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA reactions, leading to specific fragment ions. gbiosciences.com

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

Fragment IonDescriptionExpected m/z (for ⁷⁹Br)
[C₈H₆N₃Br]⁺Molecular Ion (M⁺)223
[C₈H₆N₃]⁺Loss of Bromine radical (·Br)144
[C₇H₅N₂Br]⁺Loss of Hydrogen Cyanide (HCN)196
[C₅H₄N]⁺Pyridine cation78

X-ray Crystallography

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazolyl-pyridine compounds allows for a detailed prediction of its structural features. nih.govnih.govresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. imedpub.comnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact, such as hydrogen bonds, are highlighted as red areas. nih.gov

This analysis generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts. For a molecule like this compound, the analysis of analogous structures suggests that the most significant contributions to crystal packing would come from H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br contacts. nih.govnih.gov

Predicted Contributions of Intermolecular Contacts from Hirshfeld Analysis (based on analogues):

Contact TypeDescriptionExpected Contribution (%)
H···HVan der Waals interactions between hydrogen atoms~30 - 50% nih.gov
C···H / H···CContacts involving aromatic and alkyl hydrogens~12 - 28% nih.govnih.gov
N···H / H···NHydrogen bonding involving pyrazole and pyridine~8 - 15% nih.govnih.gov
Br···H / H···BrHalogen bonding and van der Waals contacts~12 - 14% nih.gov

These interactions collectively stabilize the crystal structure and determine the material's bulk properties.

Pyrazoles that are unsubstituted on a nitrogen atom exhibit annular prototropic tautomerism. nih.gov For this compound, two tautomeric forms are possible, differing in the position of the hydrogen atom on the pyrazole ring (N1 vs. N2).

X-ray crystallography is the definitive method for identifying which tautomer is present in the solid state. mdpi.com It is common for one tautomeric form to be prevalent in the crystal lattice. nih.gov The specific tautomer observed is determined by the electronic effects of the substituents and the optimization of intermolecular interactions, particularly hydrogen bonding, within the crystal. nih.gov In some cases, both tautomers can co-exist in the same crystal, a phenomenon known as desmotropism. nih.gov Solid-state NMR spectroscopy can also be employed to corroborate the findings from X-ray diffraction and provide further insight into the electronic environment of the nitrogen atoms. mdpi.com

Theoretical and Computational Studies (Density Functional Theory, DFT)

DFT has become an indispensable tool for predicting the structural, electronic, and spectroscopic properties of heterocyclic compounds. For "this compound," DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate various molecular parameters. researchgate.netderpharmachemica.comtandfonline.comnih.gov These calculations are fundamental to understanding the molecule's reactivity and stability. nih.gov

Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For "this compound," this involves determining the most stable arrangement of the pyridine and pyrazole rings relative to each other.

Computational studies on related pyrazolyl-pyridine structures, such as 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), have utilized DFT methods (BLYP, PW91, PWC with DNP basis sets) to optimize the geometry of the molecule. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For "this compound," a key parameter is the dihedral angle between the pyridine and pyrazole rings, which influences the degree of conjugation between the two aromatic systems. In a similar molecule, 2-[1-(9-Anthrylmethyl)-1H-pyrazol-3-yl]pyridine, the dihedral angle between the pyrazole and pyridine rings was found to be 11.79(7)°. nih.gov

The planarity of the molecule is crucial for its electronic properties. DFT calculations can predict whether the two rings are coplanar or twisted. In the solid state, packing forces can cause deviations from the gas-phase optimized geometry. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for a Pyrazolyl-Pyridine System (Illustrative Example)

Parameter Bond Length (Å) / Angle (°)
Pyridine C-N ~1.34
Pyrazole N-N ~1.35
C-Br Bond Length ~1.88
Pyridine-Pyrazole Dihedral Angle 5-15°
C-C-N Angle (Pyridine) ~123°

Note: This table is illustrative, based on typical values from DFT studies on similar molecules. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. derpharmachemica.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. nih.govresearchgate.net

In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring, while the LUMO can be located on the pyridine moiety or distributed across both rings. researchgate.netnih.gov For "this compound," DFT calculations would likely show the HOMO localized on the electron-rich pyrazole ring and the bromine atom, while the LUMO would be concentrated on the electron-deficient pyridine ring. This distribution facilitates intramolecular charge transfer (ICT) from the pyrazole to the pyridine ring upon electronic excitation.

The HOMO-LUMO energy gap for similar pyrazole derivatives has been calculated to be in the range that suggests good chemical reactivity. researchgate.netnih.gov A small energy gap is often associated with higher polarizability and a greater ease of electronic transitions, which can be relevant for applications in nonlinear optics. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

Parameter Energy (eV)
E(HOMO) -6.5
E(LUMO) -1.5

Note: These are representative values based on DFT calculations for related heterocyclic systems. Specific calculations are needed for the title compound.

Mulliken Atomic Charges and Molecular Electrostatic Potential Mapping

Mulliken atomic charge analysis provides insight into the charge distribution across the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge). This information is crucial for understanding intermolecular interactions and reactive sites. In "this compound," the nitrogen atoms of both the pyridine and pyrazole rings are expected to carry negative charges, making them potential sites for electrophilic attack or coordination to metal ions. scispace.com

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. aip.org It provides a clear picture of the charge distribution and is used to predict sites for nucleophilic and electrophilic reactions. nih.gov The MEP map for "this compound" would likely show negative potential (typically colored red or yellow) around the nitrogen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. researchgate.netnih.gov Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrazole ring, identifying them as electrophilic sites. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts (¹H and ¹³C). researchgate.netrsc.org These theoretical predictions, when compared with experimental spectra, can aid in the definitive assignment of signals and provide confidence in the determined structure. researchgate.net

For "this compound," GIAO calculations would predict the chemical shifts for each proton and carbon atom. The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netdntb.gov.ua For instance, the protons on the pyridine ring would be expected at lower field (higher ppm) compared to those on the pyrazole ring due to the electron-withdrawing nature of the pyridine nitrogen. The carbon atom attached to the bromine (C4 of the pyrazole) would show a characteristic shift due to the halogen's influence. Comparing the calculated spectra with experimental data helps to validate the computational model and the proposed molecular structure. nih.gov

Energy Framework Analysis for Crystal Packing Interactions

Understanding the non-covalent interactions that govern the packing of molecules in a crystal is crucial for crystal engineering and predicting material properties. Energy framework analysis, often combined with Hirshfeld surface analysis, is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal lattice. nih.govnih.gov

This analysis calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors. researchgate.net The results are often depicted as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the interaction strength. nih.gov For "this compound," this analysis would reveal the dominant forces in the crystal packing, such as N-H···N hydrogen bonds between the pyrazole N-H and the pyridine nitrogen of an adjacent molecule, as well as π-π stacking interactions between the aromatic rings. The bromine atom could also participate in halogen bonding.

Studies on Proton Transfer Mechanisms

The presence of both a proton-donating group (the pyrazole N-H) and a proton-accepting site (the pyridine nitrogen) within the same molecular framework or in adjacent molecules suggests the possibility of proton transfer events. Computational studies can model the potential energy surface for these reactions to determine the mechanism and activation barriers.

Studies on related systems have shown that proton transfer can occur via a concerted or stepwise mechanism. nih.gov In a concerted mechanism, the proton is transferred in a single step, often involving a cyclic transition state. In a stepwise mechanism, an intermediate is formed. DFT calculations can be used to locate the transition states and intermediates along the reaction coordinate. For "this compound," intermolecular proton transfer between two molecules to form a hydrogen-bonded dimer is a likely process. The pyridine nitrogen can act as a proton acceptor in such transfers. rsc.org Understanding these mechanisms is important, as proton transfer can significantly influence the compound's chemical and photophysical properties.

Catalytic Applications and Material Science Potential

Role as Ligands in Catalysis

The nitrogen-donor atoms in 2-(4-Bromo-1H-pyrazol-3-yl)pyridine make it an excellent ligand for a variety of transition metals, forming complexes that can act as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be systematically modified by altering substituents on either the pyridine (B92270) or pyrazole (B372694) rings, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes.

Complexes of this compound with transition metals are being explored for their catalytic prowess in various organic reactions. Pyrazole-containing ligands, in general, have been successfully employed in catalysis, and the introduction of a bromo-substituent offers a route to modulate the electronic landscape of the metal center, thereby impacting the catalytic cycle. researchgate.net Research in this area is focused on leveraging these complexes for reactions such as cross-coupling, oxidation, and reduction, where the precise control of the metal's coordination environment is crucial for achieving high efficiency and selectivity. While specific studies on the catalytic applications of this compound are still emerging, the broader class of pyrazolylpyridine ligands has shown significant promise. researchgate.net

Metal complexes featuring pyrazole-based ligands have demonstrated activity in dehydrogenation reactions, a critical process in chemical synthesis and for the development of hydrogen storage technologies. For instance, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine have been shown to catalyze the dehydrogenation of formic acid. researchgate.net The catalytic activity is influenced by the electronic properties of the ligand. The bromo-substituent in this compound, being an electron-withdrawing group, could potentially enhance the acidity of the pyrazole N-H proton, which may play a role in the catalytic cycle of certain dehydrogenation reactions. Further research is needed to explore the specific potential of its metal complexes in this area.

Material Science Applications

The ability of this compound to form stable and often colorful complexes with a range of metal ions makes it a valuable building block for new materials with interesting optical and magnetic properties.

Coordination complexes of pyrazole derivatives with metals like zinc(II) and cadmium(II) have been shown to exhibit photoluminescence. mdpi.com The emission properties of these materials can be tuned by modifying the ligand structure. While detailed photophysical studies on complexes of this compound are not yet widely reported, related platinum(II) complexes with 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligands have been investigated for their luminescent properties, showing emission that can be influenced by external stimuli. mostwiedzy.pl The presence of the heavy bromine atom in this compound could potentially promote intersystem crossing, leading to interesting phosphorescent properties in its metal complexes.

Table 1: Luminescent Properties of Related Pyrazolylpyridine Complexes

Complex TypeEmission CharacteristicsReference
Zn(II) with pyrazolone (B3327878) based azomethine ligandsBright blue emission in the solid state with quantum yields up to 55%. rsc.org
Platinum(II) with 2,6-bis(1-alkylpyrazol-3-yl)pyridineSwitchable luminescence regulated by photoisomerization. mostwiedzy.pl
Copper(I)-halide with N-heteroaromatic ligandsEmissions ranging from red to blue depending on the ligand. nih.gov

This table presents data for related compounds to illustrate the potential luminescent properties of complexes containing pyrazolylpyridine moieties.

Iron(II) complexes with ligands containing two pyrazolylpyridine units have been extensively studied for their spin crossover (SCO) behavior. mdpi.comnih.govmdpi.combohrium.com This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. This property makes SCO complexes promising candidates for applications in molecular switches, sensors, and data storage devices. The electronic and steric properties of the ligand play a crucial role in determining the transition temperature and the cooperativity of the spin transition. The bromo-substituent on the pyrazole ring of this compound can influence the ligand field strength around the iron(II) center, thereby affecting the SCO properties. nih.gov

Table 2: Spin Crossover Properties of Iron(II) Complexes with Related Pyrazolylpyridine Ligands

LigandSpin Transition Temperature (T1/2)Hysteresis WidthReference
2,6-bis(pyrazol-1-yl)pyridine derivativesVaries with substituents and counter-anionsCan be tuned mdpi.com
N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridinesDependent on distal substituentsObserved in some cases nih.gov
Pyridine-triazole-pyrazine ligandTunable by choice of co-ligandHysteretic behavior observed researchgate.net

This table provides examples of SCO behavior in related iron(II) complexes, suggesting the potential for this compound to form similar functional materials.

The bifunctional nature of this compound, with its coordinating nitrogen atoms and the potential for the bromo-substituent to participate in further reactions, makes it an attractive building block for the construction of polymeric coordination polymers and metal-organic frameworks (MOFs). bohrium.comnih.govrsc.org MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. While the direct use of this compound in MOF synthesis is an area of active research, the incorporation of pyrazole-based linkers into MOFs has been shown to yield materials with interesting properties. researchgate.net The bromo-functionality could serve as a site for post-synthetic modification, allowing for the introduction of additional functional groups within the MOF structure. bohrium.com

Biological Activity and Medicinal Chemistry Research

General Biological Significance of Pyrazole (B372694) and Pyridine (B92270) Scaffolds

The foundational components of 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, namely the pyrazole and pyridine rings, are cornerstones in the field of medicinal chemistry. Their prevalence in a vast array of biologically active compounds underscores their importance as privileged structures in drug discovery.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold that has been extensively studied. nih.govglobalresearchonline.net Its derivatives are known to exhibit a wide spectrum of pharmacological activities. rsc.orgacademicstrive.com The presence of the pyrazole moiety in numerous clinically approved drugs is a testament to its therapeutic potential. nih.govmdpi.com

The diverse biological activities associated with pyrazole derivatives include:

Antibacterial and Antifungal: Many pyrazole derivatives have demonstrated significant efficacy against various strains of bacteria and fungi. nih.govmdpi.commdpi.com For instance, certain N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have been identified as potent antimicrobial agents. nih.gov

Anticancer: The pyrazole scaffold is a key component in a number of anticancer agents. nih.govglobalresearchonline.net Research has shown that novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives can inhibit the growth of lung cancer cells. nih.gov

Anti-inflammatory: Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a prominent example of a pyrazole-containing anti-inflammatory drug. nih.govmdpi.com

Antiviral: Certain substituted pyrazole derivatives have shown promising antiviral activity against viruses such as Hepatitis A and Herpes simplex virus type-1. nih.gov

The broad applicability of pyrazoles in medicinal chemistry continues to drive research into new synthetic methods and biological evaluations of novel derivatives. academicstrive.commdpi.com

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in drug development. enpress-publisher.comresearchgate.net Its unique properties, such as basicity, water solubility, and the ability to form hydrogen bonds, make it a desirable feature in pharmaceutical compounds. The pyridine scaffold is present in numerous natural products, including vitamins and alkaloids, and is a key structural motif in a wide range of synthetic drugs. researchgate.netnih.gov

Pyridine derivatives are integral to drugs with a variety of therapeutic applications, including:

Antimicrobial agents

Antiviral compounds nih.gov

Anticancer therapies nih.gov

Anti-inflammatory drugs nih.gov

The versatility of the pyridine ring allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates. enpress-publisher.comresearchgate.net

Structure-Activity Relationship (SAR) Studies

While specific and extensive Structure-Activity Relationship (SAR) studies on this compound are not widely available in the public domain, general principles derived from related pyrazole and pyridine compounds can provide insights into its potential biological activity. SAR studies on pyrazol-4-yl-pyridine derivatives have identified them as selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4. nih.gov

The presence and position of a halogen atom, such as bromine, on a heterocyclic scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine, being an electron-withdrawing group, can alter the electronic distribution within the pyrazole ring, which in turn can affect its binding affinity to biological targets. In some heterocyclic systems, halogen substitution has been shown to enhance biological activity. For example, the introduction of a chlorine atom on certain triazole derivatives led to good anti-inflammatory potency. mdpi.com In the context of high-nitrogen materials, N-Bromosuccinimide has been used in the synthesis of tetrazolium salts. acs.org

A key structural feature of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, where the hydrogen atom can be located on either of the two nitrogen atoms of the pyrazole ring. nih.gov This tautomeric equilibrium can have a profound impact on the molecule's biological activity, as the different tautomers may exhibit distinct binding modes and affinities for a biological target. nih.gov The position of the substituent on the pyrazole ring can influence the tautomeric preference. researchgate.net For pyrazoles that are not substituted on the nitrogen atoms, two tautomeric forms are possible: the 1H- and the 2H-pyrazolo[3,4-b]pyridine. Theoretical calculations have shown that the 1H-tautomer is generally more stable. nih.gov The interconversion rate between tautomers can be high, which may be a crucial factor in the molecule's interaction with a receptor. nih.gov

Mechanistic Studies of Biological Action

Detailed mechanistic studies specifically for this compound are limited in publicly accessible literature. However, research on related pyrazolo[3,4-b]pyridine derivatives has identified them as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways. nih.gov The inhibitory action of these compounds was confirmed by the reduced mRNA levels of TBK1 downstream genes in stimulated human and murine cell lines. nih.gov Furthermore, some pyrazole-based Schiff bases have been shown to induce apoptosis in cancer cells by increasing the activity of caspase-3 and decreasing the levels of Bcl-2. mdpi.com These findings suggest that the biological effects of pyrazole-containing compounds can be mediated through specific enzyme inhibition and modulation of apoptotic pathways.

Molecular Docking and Computational Approaches

No molecular docking or computational studies for this compound have been published. Such research would typically involve using computational models to predict the binding orientation and affinity of the compound to the active site of a target protein.

Target Identification and Pathway Modulation

There are no available studies that identify the specific biological targets of this compound. Research in this area would focus on determining which proteins, enzymes, or receptors the compound interacts with to exert a biological effect and how it may modulate cellular pathways.

Investigation of Protein-Ligand Interactions

Detailed investigations into the specific protein-ligand interactions of this compound are not found in the current body of scientific literature. This type of research would provide insights into the precise molecular forces and bonds that govern the interaction between the compound and its biological target.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole and pyridine derivatives. A common approach involves bromination of pyrazolylpyridine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates include 3-(pyridin-2-yl)-1H-pyrazole, which undergoes regioselective bromination at the 4-position of the pyrazole ring. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^{13}C NMR identifies proton environments and confirms bromine substitution. IR spectroscopy verifies functional groups (e.g., C-Br stretching at ~500–600 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structural parameters (bond lengths, angles) and validates regiochemistry. For example, SHELXL97 can resolve disorder in the pyrazole ring .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental data (e.g., NMR, X-ray) and computational predictions when analyzing the structure of this compound?

  • Methodological Answer :

  • Cross-validate using multiple techniques: SC-XRD (SHELX-refined) provides unambiguous bond metrics, while DFT calculations (e.g., B3LYP/6-31G*) predict geometry. Discrepancies in torsional angles may arise from crystal packing effects.
  • For ambiguous NMR signals, employ 2D experiments (COSY, HSQC) to resolve coupling networks. Adjust computational solvent models (e.g., PCM for DMSO) to better match experimental conditions .

Q. What strategies are employed to control regioselectivity during the bromination of pyrazolylpyridine precursors?

  • Methodological Answer :

  • Electronic effects : Electron-donating groups (e.g., -NH2_2) on the pyrazole ring direct bromination to the para position.
  • Steric effects : Bulky substituents on the pyridine moiety hinder undesired ortho-bromination.
  • Catalysis : Use Lewis acids (e.g., FeCl3_3) to polarize Br2_2, enhancing selectivity. Reaction monitoring via TLC/GC-MS ensures termination at the mono-brominated stage .

Q. What challenges arise in determining the crystal structure of this compound derivatives, and how are they mitigated during refinement?

  • Methodological Answer :

  • Disorder : Flexible pyrazole rings may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU, DELU) to model plausible conformers.
  • Twinned crystals : Use the HKLF5 format in SHELXL to deconvolute overlapping reflections. Example: A study resolved twinning in a derivative by applying a twin law (-h, -k, l) with a BASF parameter of 0.38 .

Q. How do steric and electronic factors influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Electronic : The pyridine nitrogen acts as a σ-donor, while the bromine substituent withdraws electron density, modulating metal-ligand bond strength (e.g., Pd-N vs. Pd-Br interactions).
  • Steric : The 4-bromo group creates a hindered environment, favoring monodentate over chelating binding. Example: In Pd(II) complexes, the ligand adopts a κ1^1-N(pyridine) mode, avoiding steric clashes with the pyrazole ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.